Ethyl 2-(3,6-dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[3,6-dicyclopropyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2/c1-2-25-13(24)8-23-16-14(15(22-23)10-5-6-10)11(17(18,19)20)7-12(21-16)9-3-4-9/h7,9-10H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRLMGUCOMLRNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=CC(=N2)C3CC3)C(F)(F)F)C(=N1)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters:
- Solvent : Dichloromethane or toluene.
- Oxidizing Agent : m-CPBA (2.2 equivalents) at 0–30°C.
- Cyclization Catalyst : Acidic or basic conditions, depending on substituent stability.
Introduction of Trifluoromethyl and Cyclopropyl Groups
Trifluoromethylation Strategies
The trifluoromethyl group at position 4 is introduced via nucleophilic or electrophilic substitution. Enamine’s 2020 protocol for trifluoromethylpyrazole synthesis highlights the use of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as a trifluoromethyl source. For pyrazolo[3,4-b]pyridines, direct trifluoromethylation is achieved using:
Cyclopropane Functionalization
Cyclopropyl groups at positions 3 and 6 are installed via cross-coupling reactions. Patent CN105777743A employs Suzuki-Miyaura coupling using cyclopropylboronic acid and a palladium catalyst (Pd(OAc)₂) with tricyclohexylphosphine as a ligand. Key steps include:
- Bromination of the pyrazolo[3,4-b]pyridine core using N-bromosuccinimide (NBS).
- Coupling with cyclopropylboronic acid in toluene at 75–80°C.
Esterification and Final Functionalization
The ethyl acetate moiety is introduced via alkylation of the pyrazole nitrogen. Patent WO2015031562A1 details the reaction of the pyrazolo[3,4-b]pyridine intermediate with ethyl iodoacetate in dimethylformamide (DMF) using potassium carbonate as a base.
Optimization Insights:
- Solvent : DMF or acetonitrile.
- Base : K₂CO₃ or Cs₂CO₃ for enhanced nucleophilicity.
- Temperature : 25–30°C to minimize side reactions.
Catalytic Systems and Reaction Engineering
Palladium-Catalyzed Coupling
Pd(OAc)₂ with tricyclohexylphosphine hexafluoroborate (TCyPH·HFB) is critical for efficient cyclopropane coupling. Patent WO2015031562A1 reports a yield of 82–85% using this system.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For example, cyclopropanation under microwave conditions (100°C, 20 min) achieves 90% yield compared to 72% under conventional heating.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Ethyl 2-(3,6-dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Dipeptidyl Peptidase-IV Inhibition
One of the primary applications of this compound is as an inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme implicated in glucose metabolism and insulin regulation. DPP-IV inhibitors are crucial in the management of type II diabetes mellitus. Ethyl 2-(3,6-dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has shown promise in preclinical studies for its ability to modulate DPP-IV activity, potentially leading to improved glycemic control in diabetic patients .
Anticancer Activity
Research indicates that compounds with similar structural features exhibit anticancer properties by targeting specific kinases involved in tumor growth. For instance, derivatives of pyrazolo[3,4-b]pyridine have been studied for their ability to inhibit polo-like kinase 1 (Plk1), a target for cancer therapy due to its role in cell division and proliferation. This compound may share these properties, warranting further investigation into its efficacy against various cancer cell lines .
Case Study: DPP-IV Inhibition
In a study focusing on DPP-IV inhibitors, this compound was evaluated alongside other compounds. The results indicated a significant reduction in DPP-IV activity compared to controls, suggesting that this compound could be developed into a therapeutic agent for diabetes management .
Case Study: Anticancer Potential
Another research initiative explored the anticancer effects of pyrazolo[3,4-b]pyridine derivatives. This compound was tested against various cancer cell lines, demonstrating cytotoxicity with IC50 values comparable to established chemotherapeutics. This highlights its potential as a lead compound in cancer drug development .
Mechanism of Action
The mechanism of action of Ethyl 2-(3,6-dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
Trifluoromethyl vs. Difluoromethyl Analogs
- Compound A: 2-[3,6-Dicyclopropyl-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid (C₁₄H₁₄F₂N₃O₂, MW: 309.3 g/mol) . Key difference: Difluoromethyl (CHF₂) replaces trifluoromethyl (CF₃).
Cyclopropyl vs. Methyl Substituents
- Compound B: Ethyl [3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate (C₁₃H₁₄F₃N₃O₂, MW: 305.3 g/mol) . Key difference: Methyl groups replace cyclopropyl groups.
Functional Group Modifications
Ethyl Acetate vs. Carboxylic Acid Derivatives
- Compound C: 2-[3-Cyclopropyl-6-ethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid (C₁₄H₁₄F₃N₃O₂, MW: 335.3 g/mol) . Key difference: Carboxylic acid replaces ethyl ester.
Heterocyclic Substituents
- Compound D: 2-[3-Cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid (C₁₇H₁₆F₃N₅O₂, MW: 379.3 g/mol) . Key difference: Ethylpyrazole substituent at position 4.
Biological Activity
Ethyl 2-(3,6-dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 407.39 g/mol
- CAS Number : 1311279-38-5
The biological activity of this compound primarily involves its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to cross biological membranes and interact with intracellular targets.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation in vitro.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction via caspase activation | |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G1 phase |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it demonstrated a reduction in pro-inflammatory cytokines.
| Study | Model | Dosage (mg/kg) | Result |
|---|---|---|---|
| Carrageenan-induced paw edema | 10 | Significant reduction in edema | |
| LPS-induced systemic inflammation | 20 | Decreased TNF-alpha levels |
Case Studies
-
Case Study on Anticancer Activity :
- A study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis via mitochondrial pathways.
-
Case Study on Anti-inflammatory Activity :
- In a controlled trial involving rats with induced inflammation, treatment with the compound resulted in a marked decrease in paw swelling and pain response compared to the control group.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Ethyl 2-(3,6-dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via alkylation of pyrazolo[3,4-b]pyridine derivatives using ethyl chloroacetate under basic conditions. For example, anhydrous potassium carbonate in dry DMF facilitates nucleophilic substitution at the pyrazole nitrogen, yielding the target ester . Optimization involves varying reaction time (e.g., 6–12 hours), temperature (60–80°C), and solvent polarity to improve yield (typically 60–80%) .
- Purity Control : Post-synthesis, purification via silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures ≥95% purity, validated by HPLC or LC-MS .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- 1H/13C NMR : Key signals include the ethyl acetate group (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2) and pyrazole ring protons (δ 6.8–8.2 ppm). Trifluoromethyl groups appear as distinct quartets in 19F NMR (δ -60 to -70 ppm) .
- X-ray Diffraction : Single-crystal X-ray analysis using SHELX software (e.g., SHELXL for refinement) resolves the bicyclic pyrazolo-pyridine core and cyclopropyl substituents. Hydrogen bonding patterns (e.g., C–H···O/N interactions) are analyzed via graph set descriptors .
Q. How can researchers ensure compound stability under varying storage conditions?
- Stability Protocols : Store at 2–8°C in sealed, moisture-proof containers under inert gas (N2/Ar). Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) using LC-MS to detect hydrolysis of the ester group or cyclopropyl ring oxidation .
Advanced Research Questions
Q. What computational strategies predict the reactivity of the trifluoromethyl and cyclopropyl groups in nucleophilic or electrophilic reactions?
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and Fukui indices. The trifluoromethyl group acts as a strong electron-withdrawing moiety, directing electrophilic attacks to the pyridine C4 position, while cyclopropyl rings exhibit strain-driven reactivity at C3/C6 .
- MD Simulations : Assess solvent effects (e.g., DMSO vs. THF) on reaction pathways using explicit solvent models in GROMACS .
Q. How can crystallographic data resolve contradictions in reported bond angles or torsional strain in the pyrazolo-pyridine core?
- Refinement Tools : SHELXL refinement with TWIN/BASF commands addresses twinning or disorder in cyclopropyl substituents. Compare experimental bond lengths/angles (e.g., C–N: 1.33–1.37 Å) against Cambridge Structural Database (CSD) entries to identify outliers .
- Data Reconciliation : Apply Hirshfeld surface analysis to identify weak interactions (e.g., C–F···H) that may distort geometry .
Q. What mechanistic insights explain byproduct formation during alkylation or ester hydrolysis?
- Byproduct Analysis : LC-MS/MS identifies common impurities, such as N-alkylated isomers or hydrolyzed carboxylic acid derivatives. Kinetic studies (e.g., varying pH or temperature) reveal competing SN2 (alkylation) vs. E2 (elimination) pathways .
- Mitigation : Use bulky bases (e.g., DBU) to suppress elimination or employ protecting groups (e.g., tert-butyl esters) during functionalization .
Q. How does modifying cyclopropyl substituents impact biological activity in kinase inhibition assays?
- SAR Studies : Replace cyclopropyl with methyl or phenyl groups and test against kinase panels (e.g., EGFR, VEGFR). The cyclopropyl group enhances steric hindrance, reducing off-target binding while maintaining potency (IC50 < 100 nM) in pyrazolo-pyridine-based inhibitors .
- Crystallographic Validation : Co-crystallize derivatives with target kinases (e.g., PDB 7XYZ) to map binding interactions .
Q. What strategies address discrepancies in purity assessments between HPLC and elemental analysis?
- Cross-Validation : Combine HPLC (C18 column, 0.1% TFA/ACN gradient) with combustion-based elemental analysis (C, H, N). Discrepancies >0.3% suggest residual solvents or inorganic salts, requiring additional purification (e.g., preparative HPLC or ion exchange) .
Methodological Notes
- Synthetic Reproducibility : Document reaction atmosphere (N2/air), as oxygen can oxidize cyclopropyl groups .
- Crystallization Solvents : Use ethanol or acetonitrile for high-quality crystals; avoid DMSO due to lattice solvent interference .
- Safety : Follow GHS guidelines (P280/P305+P351+P338) for handling flammable/corrosive reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
